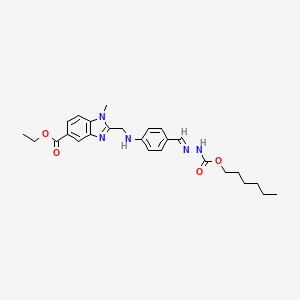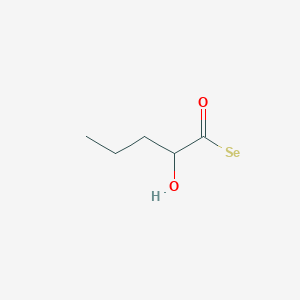![molecular formula C12H12BrN3O2 B12330044 7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione](/img/structure/B12330044.png)
7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione is a complex heterocyclic compound. It is primarily used for research and development purposes and is not intended for medicinal or household use . This compound is notable for its unique structure, which includes a bromine atom and multiple nitrogen atoms within its ring system.
Preparation Methods
The synthesis of 7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione typically involves the bromination of precursor compounds. One common method involves the bromination of 1,2,3,4-tetrahydro-1,10-phenanthroline, which can afford a new heterocyclic compound . The reaction conditions often require the use of bromine or bromine-containing reagents under controlled conditions to ensure the selective introduction of the bromine atom.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione is primarily used in scientific research. Its applications include:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used as a medicinal compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione involves its interaction with specific molecular targets. The bromine atom and nitrogen atoms within its structure play crucial roles in its reactivity and interactions. The exact pathways and molecular targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione include:
7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another brominated heterocyclic compound with different functional groups.
7-bromo-1,2,3,4-tetrahydroisoquinoline: A compound with a similar brominated structure but different ring system.
The uniqueness of this compound lies in its specific arrangement of bromine and nitrogen atoms, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H12BrN3O2 |
|---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
9-bromo-1,2,3,4,4a,6-hexahydropyrazino[2,1-c][1,4]benzodiazepine-5,11-dione |
InChI |
InChI=1S/C12H12BrN3O2/c13-7-1-2-9-8(5-7)12(18)16-4-3-14-6-10(16)11(17)15-9/h1-2,5,10,14H,3-4,6H2,(H,15,17) |
InChI Key |
AJCYLTPKIYTNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)C(=O)NC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


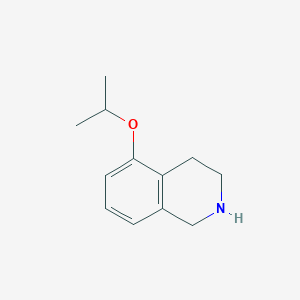
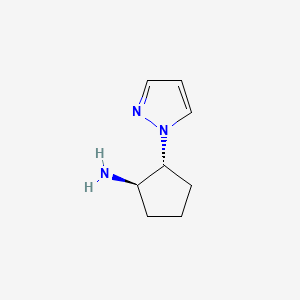
![3,9-Diazabicyclo[3.3.1]nonane-3, 9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester](/img/structure/B12329978.png)
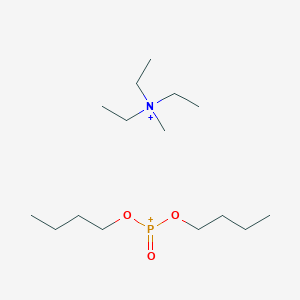
![N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine](/img/structure/B12330004.png)
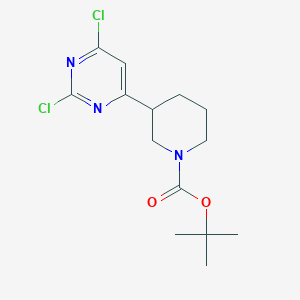
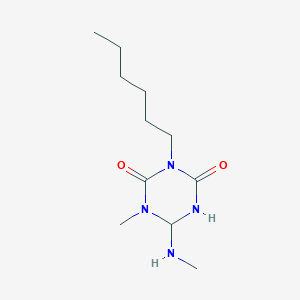
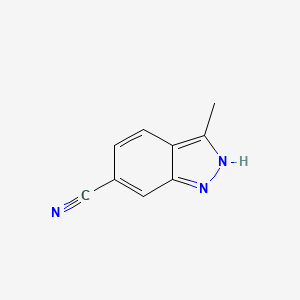

![[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12330035.png)
![6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12330039.png)
![2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12330052.png)
